MOZ-IN-3 Exhibits 16-Fold Stronger KAT6A Inhibition Compared to the First-Generation Inhibitor CTX-0124143
In a direct, head-to-head study, MOZ-IN-3 (Compound 6j) demonstrated a 16-fold improvement in KAT6A inhibitory activity compared to the earlier sulfonyl hydrazide inhibitor, CTX-0124143. The IC50 for KAT6A was determined to be 0.03 μM (30 nM) for MOZ-IN-3, compared to 0.49 μM (490 nM) for CTX-0124143 [1]. This significant potency gain was achieved through a strategic isostere replacement of the N-N bond in CTX-0124143 with an N-C bond [1].
| Evidence Dimension | KAT6A (MOZ) Acetyltransferase Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.03 μM (30 nM) |
| Comparator Or Baseline | CTX-0124143: 0.49 μM (490 nM) |
| Quantified Difference | 16-fold stronger inhibition |
| Conditions | Biochemical acetyltransferase assay |
Why This Matters
This quantifies the chemical optimization advantage of MOZ-IN-3, establishing it as a more potent and reliable tool for probing KAT6A biology and validating target engagement compared to its direct predecessor.
- [1] Duan Y, et al. Discovery of N-(2-oxoethyl) sulfanilamide-derived inhibitors of KAT6A (MOZ) against leukemia by an isostere strategy. Eur J Med Chem. 2023 Aug 26;260:115770. View Source
